molecular formula C18H21BrClN3O2S B1667640 4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide CAS No. 1047677-07-5

4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide

Cat. No. B1667640
M. Wt: 458.8 g/mol
InChI Key: DBUMGCWJJZWUEA-UHFFFAOYSA-N
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Description

ASP9133 is a long-acting muscarinic antagonist (LAMA) which shows more selective inhibition of bronchoconstriction against salivation and more rapid onset of action than tiotropium bromide.

Scientific Research Applications

Bronchodilator Activity

4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide and related compounds have been studied for their bronchodilator activity. A specific example is CHF5407, a quaternary ammonium salt, which has shown potent and long-lasting inhibition of M3 receptor-mediated contractile responses in guinea pig trachea and human bronchus. It's noted for a very slow dissociation from M3 receptors, leading to prolonged antibronchospastic activity both in vitro and in vivo (Villetti et al., 2010).

Oxidation and Reduction Applications

This compound and its derivatives have been utilized in various chemical reactions. For instance, 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate was proposed as a mild and efficient reagent for oxidation of alcohols to corresponding carbonyl compounds (Hajipour et al., 2006). Additionally, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate and tetrabutylammonium tetrahydroborate have been used for selective reductions in various chemical contexts (Firouzabadi & Afsharifar, 1995).

Catalytic Properties

Some derivatives of this compound have been explored for their catalytic properties. For example, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst in the efficient synthesis of 4H-benzo[b]pyran derivatives (Hasaninejad et al., 2011).

Antifungal Activity

Derivatives of this compound have also shown antifungal activity. For instance, a series of alkyl/alkenyl/alkynyl/aryl-4-aza-1-azoniabicyclo[2,2,2]octane halides exhibited fungicidal activity against Rhizoctonia solani Kuhn in rice (Devakumar et al., 2007).

Self-Association and Biological Activity

The self-association and biological activity of alkylated mono- and dicationic 1,4-diazabicyclo[2.2.2]octanes have been studied, revealing a correlation between aggregation properties and biological activity (Zhiltsova et al., 2012).

properties

CAS RN

1047677-07-5

Product Name

4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide

Molecular Formula

C18H21BrClN3O2S

Molecular Weight

458.8 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl) N-[5-(3-chlorophenyl)-1,3-thiazol-4-yl]carbamate;bromide

InChI

InChI=1S/C18H20ClN3O2S.BrH/c1-22-8-5-18(6-9-22,7-10-22)24-17(23)21-16-15(25-12-20-16)13-3-2-4-14(19)11-13;/h2-4,11-12H,5-10H2,1H3;1H

InChI Key

DBUMGCWJJZWUEA-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-]

Canonical SMILES

C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASP-9133;  ASP 9133;  ASP9133

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
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4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
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4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
Reactant of Route 4
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
Reactant of Route 5
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
Reactant of Route 6
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide

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